molecular formula C5H6N6 B1267332 1H-吡唑并[3,4-d]嘧啶-4,6-二胺 CAS No. 5413-80-9

1H-吡唑并[3,4-d]嘧啶-4,6-二胺

货号: B1267332
CAS 编号: 5413-80-9
分子量: 150.14 g/mol
InChI 键: NXSAXOJMBFFHSG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine (PDP) is a chemical compound belonging to the class of pyrazolopyrimidines, which are nitrogen-containing heterocyclic compounds. PDP is an important intermediate in the synthesis of drugs and other compounds, and has been studied for its potential applications in a variety of scientific fields. In

科学研究应用

氢键结构

1H-吡唑并[3,4-d]嘧啶-4,6-二胺展示出多样的氢键结构。研究合成了各种N4-取代衍生物,揭示了两个主要群体:水合物和无溶剂形式。这些化合物以形成氢键片和框架而闻名,这对于理解分子相互作用和晶体工程是重要的(Trilleras et al., 2008)

非受体酪氨酸激酶ACK1的抑制剂

一系列吡唑并[3,4-d]嘧啶-3,6-二胺已被设计为ACK1的有效抑制剂,ACK1是一种非受体酪氨酸激酶。通过结构修饰以增加刚性而开发的这些化合物在药理学应用中展现出显著的潜力(Kopecky et al., 2008)

腺苷受体亲和力

吡唑并[3,4-d]嘧啶以其对A1腺苷受体的亲和力而闻名。合成1-甲基异鸟嘌呤的类似物已经显示出这些化合物可以显著影响腺苷受体活性,暗示了潜在的治疗应用(Harden, Quinn & Scammells, 1991)

药理活性

功能性二取代的1H-吡唑并[3,4-d]嘧啶展示出一系列药理活性。特定的衍生物,如N,1-二甲基-1H-吡唑并[3,4-d]嘧啶-4-胺,已被合成并研究其结构和潜在的药理特性(Ogurtsov & Rakitin, 2021)

磷酸二酯酶5(PDE5)抑制

1H-吡唑并[3,4-d]嘧啶,特别是1-(2-乙氧基乙基)衍生物,已被确认为PDE5的有效抑制剂。这类抑制剂在效力和选择性方面显示出有希望的结果,表明它们在临床应用中具有潜在用途(Tollefson et al., 2010)

核酸稳定性增强

吡唑并[3,4-d]嘧啶-4,6-二胺核苷已被证明可以稳定DNA中的dA-dT碱基对。将它们引入寡核苷酸双链中会导致热稳定性增加,突显了它们在遗传研究和生物技术中的潜力(He, Becher, Budow & Seela, 2003)

在环保能源来源下的合成

吡唑并[3,4-d]嘧啶已经使用微波辐射和超声波合成,代表了化学合成的环保方法。这些方法有效地促进了吡唑并[1,5-a]嘧啶衍生物的创造(Al‐Zaydi, 2009)

在胶质母细胞瘤模型中的抗癌活性

吡唑并[3,4-d]嘧啶已被探索为具有增强药代动力学和治疗特性的前药。对胶质母细胞瘤模型的研究显示了这些前药在提高母药的溶解度和生物学疗效方面的潜力,暗示了它们在癌症治疗中的应用(Vignaroli et al., 2017)

CK1抑制剂用于癌症治疗

N6-苯基-1H-吡唑并[3,4-d]嘧啶-3,6-二胺衍生物已被确认为新型的酪氨酸激酶1(CK1)抑制剂,CK1是与癌症和中枢神经系统疾病有关的激酶。它们的发现和优化突显了这些化合物在治疗与CK1相关的病理中的治疗潜力(Yang et al., 2012)

合成和药物化学

对于吡唑并[3,4-d]嘧啶的合成、反应和生物性质已经进行了广泛研究。这些化合物在制药、农药和其他应用中作为关键的构建模块,突显了它们在药物化学中的多功能性 (Ettahiri et al., 2020)

用于结构阐明的NMR分析

NMR分析已被用于研究一系列取代的吡唑并[3,4‐d]嘧啶-4-胺。这种技术对于完整指定化学结构和理解这些化合物的物理性质至关重要 (Rodrigues等,2009)

抗菌性能

某些6-取代的4-氨基吡唑并[3,4-d]嘧啶衍生物表现出显著的抗菌性能。它们的合成和对各种致病菌的评估表明在开发新的抗菌剂方面具有潜在应用 (Beyzaei et al., 2017)

作用机制

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine has been identified as a promising lead for targeting PAK1 . It has been found to inhibit PAK1-ERK signaling to suppress cell proliferation . It has also been found to induce significant ER-Stress, suppress migration via FOXO3 activation, JNK1/2, ERK1/2 and AKT signaling inhibition .

未来方向

The future directions of research on 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine could involve further exploration of its potential as a CDK2 inhibitor and its use in the treatment of various diseases .

生化分析

Biochemical Properties

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine plays a pivotal role in biochemical reactions, particularly as a kinase inhibitor. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinases (CDKs), where it inhibits their activity by binding to the ATP-binding site . This inhibition is crucial in regulating cell cycle progression and preventing uncontrolled cell proliferation. Additionally, 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine has been shown to interact with other kinases, such as VEGFR2, by binding to their ATP pockets or allosteric sites .

Cellular Effects

The effects of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of CDKs leads to cell cycle arrest, thereby preventing cancer cell proliferation . Moreover, 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine has been observed to induce apoptosis in cancer cells by disrupting key signaling pathways . This compound also affects gene expression by altering the transcriptional activity of genes involved in cell growth and survival .

Molecular Mechanism

At the molecular level, 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine exerts its effects through several mechanisms. It binds to the ATP-binding sites of kinases, thereby inhibiting their enzymatic activity . This binding interaction is facilitated by hydrogen bonding with key amino acid residues in the kinase active site . Additionally, 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine can induce conformational changes in the kinase structure, further enhancing its inhibitory effects . The compound also influences gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine over time in laboratory settings have been extensively studied. The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine maintains its inhibitory effects on cellular function, particularly in cancer cells . Prolonged exposure to the compound can lead to adaptive resistance in some cell lines, necessitating combination therapies to sustain its efficacy .

Dosage Effects in Animal Models

In animal models, the effects of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The therapeutic window for 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine is relatively narrow, highlighting the importance of precise dosage optimization in clinical settings .

Metabolic Pathways

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that are excreted via the renal route . The interaction of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites in the body .

Transport and Distribution

The transport and distribution of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments . It accumulates in tissues with high metabolic activity, such as the liver and kidneys . The localization of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine within cells is influenced by its interaction with intracellular binding proteins .

Subcellular Localization

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibits specific subcellular localization patterns that are crucial for its activity. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic kinases and other signaling molecules . Additionally, 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine can translocate to the nucleus, where it modulates the activity of nuclear kinases and transcription factors . Post-translational modifications, such as phosphorylation, can influence the subcellular localization and activity of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine .

属性

IUPAC Name

1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c6-3-2-1-8-11-4(2)10-5(7)9-3/h1H,(H5,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSAXOJMBFFHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=NC(=NC(=C21)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80278508
Record name 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5413-80-9
Record name 5413-80-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7842
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
Reactant of Route 2
Reactant of Route 2
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
Reactant of Route 3
Reactant of Route 3
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
Reactant of Route 4
Reactant of Route 4
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
Reactant of Route 5
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
Reactant of Route 6
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine
Customer
Q & A

Q1: How does the hydrogen bonding pattern of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives influence their crystal structure?

A: Research indicates that the presence or absence of water molecules significantly impacts the crystal structure of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives. Anhydrous forms tend to form hydrogen-bonded sheets, while hydrated forms can exhibit more diverse structures. For instance, N(4)-methyl-N(4)-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine crystallizes in a solvent-free form and displays sheet-like structures through hydrogen bonding []. Conversely, the monohydrate form of N(4)-methyl-N(4)-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, despite having five independent hydrogen bonds, forms a two-dimensional structure []. This highlights the role of water molecules in mediating hydrogen bonding and influencing the overall packing arrangement.

Q2: What is the significance of the intramolecular C-H...pi(arene) interaction observed in certain N(4)-alkyl-N(4)-aryl-4-aminopyrazolopyrimidine derivatives?

A: The intramolecular C-H...pi(arene) interaction plays a crucial role in dictating the conformation of N(4)-alkyl-N(4)-aryl-4-aminopyrazolopyrimidine molecules []. This interaction, where a hydrogen atom attached to a carbon interacts with the electron-rich pi system of an aromatic ring, influences the molecule's three-dimensional shape. For example, in compounds like N(4)-ethyl-N(4)-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine hemihydrate, this interaction is prominent and contributes to their consistent conformational preference []. Conversely, in molecules lacking this interaction, such as N(4)-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, a different conformation is observed, likely driven by intermolecular hydrogen bonding interactions [].

Q3: How does the incorporation of 7-deaza-2′-deoxyxanthosine (3) impact the stability and base-pairing properties of oligonucleotides?

A: Studies demonstrate that incorporating 7-deaza-2′-deoxyxanthosine (3) into oligonucleotides significantly enhances their resistance to hydrolysis at the N-glycosyl bond compared to oligonucleotides containing 2′-deoxyxanthosine (1) []. This enhanced stability is attributed to the absence of the nitrogen atom at the 7-position in 7-deaza-2′-deoxyxanthosine. Despite this structural modification, 7-deaza-2′-deoxyxanthosine retains its ability to form base pairs with all four canonical DNA bases (adenine, guanine, cytosine, and thymine) similar to 2′-deoxyxanthosine, demonstrating its potential as a stable analog in DNA synthesis [].

Q4: How does the presence of a bromine atom at the 3-position affect the structure and function of a 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine nucleoside?

A: The introduction of a bromine atom at the 3-position in 3-Bromo-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine significantly enhances the stability of DNA duplexes []. While the exact mechanism behind this stabilization remains to be fully elucidated, this modification highlights the potential of halogen substitutions in modulating the biophysical properties of nucleic acid analogs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。